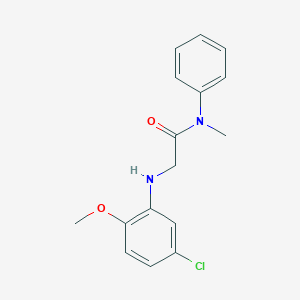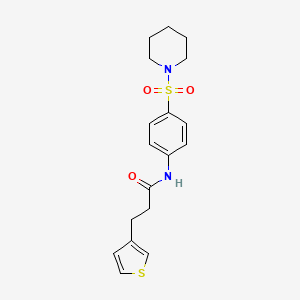
N-(1H-Indol-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Indol-2-ylmethyl)propanamide, also known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a derivative of indole, a naturally occurring compound found in many plants and animals.
Wirkmechanismus
The mechanism of action of N-(1H-Indol-2-ylmethyl)propanamide is not fully understood, but it is believed to act by inhibiting enzymes involved in DNA synthesis and repair. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1H-Indol-2-ylmethyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-(1H-Indol-2-ylmethyl)propanamide has also been shown to activate the p53 pathway, a tumor suppressor pathway that is often mutated in cancer cells. Additionally, N-(1H-Indol-2-ylmethyl)propanamide has been shown to inhibit the activity of the NF-kB pathway, which is involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1H-Indol-2-ylmethyl)propanamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially valuable tool for cancer research. However, one limitation of using N-(1H-Indol-2-ylmethyl)propanamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1H-Indol-2-ylmethyl)propanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of N-(1H-Indol-2-ylmethyl)propanamide. Another area of interest is the investigation of N-(1H-Indol-2-ylmethyl)propanamide's potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-Indol-2-ylmethyl)propanamide and its potential side effects.
Conclusion
In conclusion, N-(1H-Indol-2-ylmethyl)propanamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its ability to selectively target cancer cells while leaving normal cells unharmed makes it a valuable tool for cancer research. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
The synthesis of N-(1H-Indol-2-ylmethyl)propanamide involves a multi-step process that starts with the reaction of indole with chloroacetyl chloride to form N-(chloroacetyl)indole. This intermediate product is then reacted with 2-propanolamine to yield N-(1H-Indol-2-ylmethyl)propanamide. The overall yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(1H-Indol-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(1H-Indol-2-ylmethyl)propanamide has also been investigated for its anti-inflammatory and neuroprotective properties.
Eigenschaften
IUPAC Name |
N-(1H-indol-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)13-8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,2,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXWFXDMFOMGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)
![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)
![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)



![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)